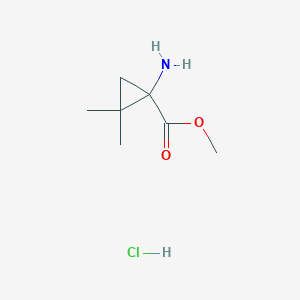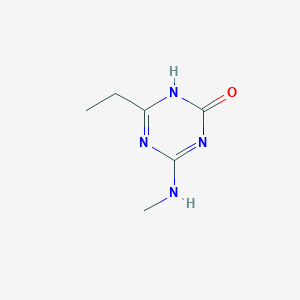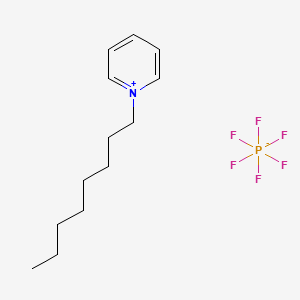
Octylpyridinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octylpyridin-1-iumhexafluorophosphate(V) is a quaternary ammonium salt with the molecular formula C13H22F6NP. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is characterized by its high thermal stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry .
Preparation Methods
The synthesis of 1-Octylpyridin-1-iumhexafluorophosphate(V) typically involves the quaternization of pyridine with octyl bromide, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process is usually carried out under inert atmosphere to prevent moisture interference .
Synthetic Route:
Quaternization: Pyridine reacts with octyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-octylpyridinium bromide.
Anion Exchange: The bromide ion is then exchanged with hexafluorophosphate using a salt like potassium hexafluorophosphate.
Industrial Production: Industrial production methods for 1-Octylpyridin-1-iumhexafluorophosphate(V) follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted octyl derivatives.
Scientific Research Applications
1-Octylpyridin-1-iumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is employed in the study of ion transport and membrane dynamics due to its ability to interact with biological membranes.
Medicine: Research has explored its potential as an antimicrobial agent, given its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Octylpyridin-1-iumhexafluorophosphate(V) can be compared with other quaternary ammonium salts such as:
1-Hexylpyridin-1-ium hexafluorophosphate(V): Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Decylpyridin-1-ium hexafluorophosphate(V): Longer alkyl chain, which may enhance hydrophobic interactions but reduce solubility in certain solvents.
1-Octylpyridin-1-ium tetrafluoroborate: Different anion, which can affect the compound’s ionic strength and reactivity
Uniqueness: 1-Octylpyridin-1-iumhexafluorophosphate(V) stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments.
Properties
Molecular Formula |
C13H22F6NP |
|---|---|
Molecular Weight |
337.28 g/mol |
IUPAC Name |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
InChI Key |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


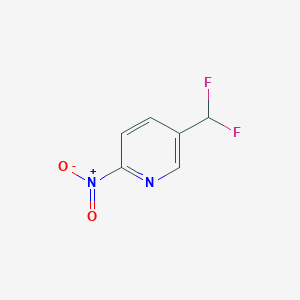
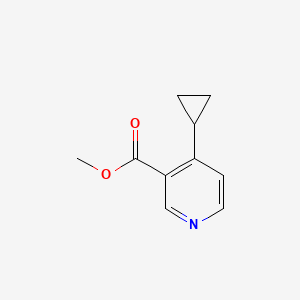
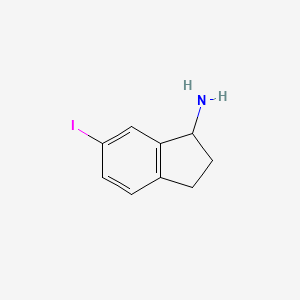

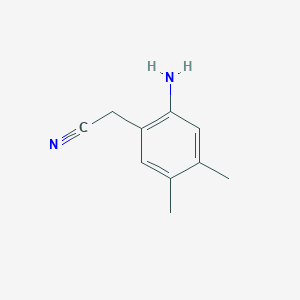
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
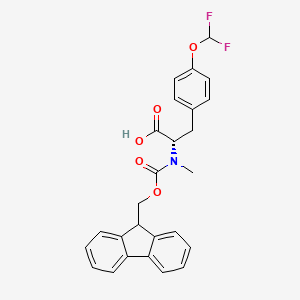
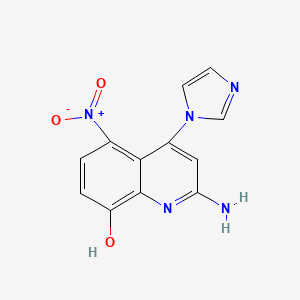


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
